molecular formula C13H10ClNO B1392442 2-Chloro-5-(4-methylbenzoyl)pyridine CAS No. 122601-80-3

2-Chloro-5-(4-methylbenzoyl)pyridine

Cat. No.: B1392442
CAS No.: 122601-80-3
M. Wt: 231.68 g/mol
InChI Key: DBWYSTAZFLHSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(4-methylbenzoyl)pyridine is an organic compound with the molecular formula C13H10ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both a chloro and a methylbenzoyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-(4-methylbenzoyl)pyridine can be synthesized through several methods. One common method involves the reaction of 2-chloropyridine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-methylbenzoyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Chloro-5-(4-methylbenzoyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-methylbenzoyl)pyridine involves its interaction with specific molecular targets. The chloro and benzoyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and processes, making the compound useful in research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(4-methylbenzoyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in scientific research .

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9-2-4-10(5-3-9)13(16)11-6-7-12(14)15-8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWYSTAZFLHSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(4-methylbenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(4-methylbenzoyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-(4-methylbenzoyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-(4-methylbenzoyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-(4-methylbenzoyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-(4-methylbenzoyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.